REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]2[C:7]([S:14]([OH:17])(=[O:16])=[O:15])=[CH:8][CH:9]([OH:13])[C:10](=[N+:11]=[N-:12])[C:4]2=[CH:3][CH:2]=1.[CH:18]1[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH:21]=[CH:20][C:19]=1[OH:28].C(=O)(O)[O-].[Na+].Cl>O>[OH:13][C:9]1[CH:8]=[C:7]([S:14]([OH:17])(=[O:15])=[O:16])[C:5]2[C:4]([C:10]=1[N:11]=[N:12][C:18]1[C:27]3[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=3)[CH:21]=[CH:20][C:19]=1[OH:28])=[CH:3][CH:2]=[CH:1][CH:6]=2 |f:2.3|
|
Name
|
|
Quantity
|
1.49 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C(=CC(C2=[N+]=[N-])O)S(=O)(=O)O
|
Name
|
|
Quantity
|
0.858 g
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
with stirring overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The purple precipitate was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C2=CC=CC=C2C1N=NC1=C(C=CC2=CC=CC=C12)O)S(=O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.35 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 57.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |